molecular formula C10H18O2 B1245907 Menthide CAS No. 68330-67-6

Menthide

Cat. No. B1245907
CAS RN: 68330-67-6
M. Wt: 170.25 g/mol
InChI Key: GGAXPLCKKANQED-BDAKNGLRSA-N
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Description

Synthesis Analysis

Menthide can be synthesized via ring-opening polymerization (ROP) of menthide using cyclic trimeric phosphazene base (CTPB) as an organocatalyst . This process yields polymenthides (PMs) with different molecular weights (8.2 kDa to 100.7 kDa) in high yields . When a CTPB/urea binary catalytic system is adopted, the polymerizations proceed in a more controlled manner .


Molecular Structure Analysis

The molecular structure of Menthide is defined by its molecular formula C10H18O2 . It has two defined stereocentres . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The primary chemical reaction involving Menthide is its polymerization via ring-opening polymerization (ROP) to form polymenthides (PMs) . This reaction can be catalyzed using cyclic trimeric phosphazene base (CTPB) .


Physical And Chemical Properties Analysis

Menthide is a colorless to pale yellow liquid . It has a molecular weight of 170.25 g/mol . More detailed physical and chemical properties would require specific experimental measurements.

Scientific Research Applications

Catalytic Polymerization of Menthide

Menthide, derived from the natural product menthol, has been polymerized using zinc-alkoxide catalysts to form aliphatic polyesters. This process is characterized by a controlled reaction leading to polymers with molecular weights up to 90 kg/mol. The polymerization's rate and thermodynamic parameters indicate its efficiency and potential for producing high-molecular-weight polymers suitable for various applications (Zhang, Hillmyer, & Tolman, 2005).

Thermoplastic Elastomers from Menthide

Menthide has been used alongside tulipalin A to create renewable ABA triblock copolymers, showcasing promising mechanical properties and potential as high-performance, renewable thermoplastic elastomer materials. These materials demonstrate significant microphase separation, contributing to their mechanical resilience and suitability for various industrial applications (Shin, Lee, Tolman, & Hillmyer, 2012).

Renewable Thermoplastic Elastomers

Further research has developed polylactide-polymenthide-polylactide triblock copolymers, showcasing the versatility of menthide in creating sustainable materials with properties comparable to commercial alternatives. These materials, derived entirely from renewable resources, offer a sustainable option for thermoplastic elastomers, highlighting menthide's potential in contributing to environmental sustainability (Wanamaker, O'Leary, Lynd, Hillmyer, & Tolman, 2007).

Pressure-Sensitive Adhesives

Menthide-based ABA triblock copolymers have also been explored for their application in creating pressure-sensitive adhesives. These adhesives, derived from renewable resources, offer an eco-friendly alternative to traditional petroleum-based products, further emphasizing menthide's role in developing sustainable materials (Shin, Martello, Shrestha, Wissinger, Tolman, & Hillmyer, 2011).

Future Directions

Menthide has been used to synthesize degradable polyester elastomers, which have potential applications in biomedical fields . The development of these elastomers plays an important role in the applications of soft materials . Future research may focus on optimizing the synthesis process and exploring further applications of these elastomers.

properties

IUPAC Name

(4R,7S)-4-methyl-7-propan-2-yloxepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7(2)9-5-4-8(3)6-10(11)12-9/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAXPLCKKANQED-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC(=O)C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](OC(=O)C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00887338
Record name 2-Oxepanone, 4-methyl-7-(1-methylethyl)-, (4R,7S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00887338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130981-75-8, 68330-67-6
Record name rel-(4R,7S)-4-Methyl-7-(1-methylethyl)-2-oxepanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130981-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mentholactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68330-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxepanone, 4-methyl-7-(1-methylethyl)-, (4R,7S)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Oxepanone, 4-methyl-7-(1-methylethyl)-, (4R,7S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00887338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R-trans)-7-isopropyl-4-methyloxepan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.406
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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